REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([NH2:9])=[O:8])[CH:2]=1.Cl[C:12]([S:14]Cl)=[O:13]>C1(C)C=CC=CC=1.CC1CCCCC1>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:8][C:12](=[O:13])[S:14][N:9]=2)[CH:2]=1
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(=O)N)C
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)SCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring, for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
resulted in an orange solid
|
Type
|
CUSTOM
|
Details
|
The solid, isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The light yellow product was recrystallized once from methylcyclohexane
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C1=NSC(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.05 g | |
YIELD: PERCENTYIELD | 45.8% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |